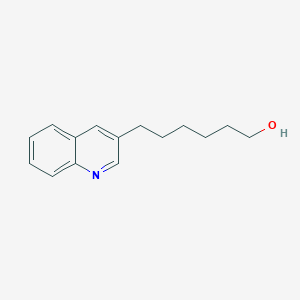![molecular formula C15H15NO5 B8682592 ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate CAS No. 33331-61-2](/img/structure/B8682592.png)
ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is a chemical compound with the molecular formula C15H15NO5 and a molecular weight of 289.29 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
The synthesis of ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate typically involves the reaction of 8-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core allows it to bind to DNA gyrase and topoisomerase enzymes, inhibiting their activity and leading to antibacterial effects . Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can be compared with other quinoline derivatives such as:
Oxolinic acid: Known for its antibacterial properties and similar mechanism of action involving DNA gyrase inhibition.
Ethyl 8-chloro-2H-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate: Another quinoline derivative with potential antibacterial and anticancer activities.
The uniqueness of this compound lies in its specific ethoxy substitution, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
CAS No. |
33331-61-2 |
|---|---|
Molecular Formula |
C15H15NO5 |
Molecular Weight |
289.28 g/mol |
IUPAC Name |
ethyl 8-ethoxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |
InChI |
InChI=1S/C15H15NO5/c1-3-18-14-9-5-12-13(21-8-20-12)6-11(9)16-7-10(14)15(17)19-4-2/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
YRTSFGKVUOLBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NC2=CC3=C(C=C21)OCO3)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(2-Ethyloxiran-2-yl)ethyl]-3,4-dihydro-2H-pyran](/img/structure/B8682523.png)



![Ethyl 3-(2-(((4-(N-(methoxycarbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-YL)-1H-benzo[D]imidazole-5-carboxamido)propanoate](/img/structure/B8682553.png)








